Target Engagement Data Deficiency: Compound-Specific IC50, Ki, or Kd Values Are Entirely Absent from the Public Domain
No quantitative target engagement data (IC50, Ki, Kd, EC50) for Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate were found in any peer-reviewed publication, patent, or curated database (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 [1]. The structurally closest analogs that do possess quantitative data belong to distinct chemotypes: THPP-derived PI3Kδ inhibitor compound 1 (PI3Kδ IC50: 15 nM, PI3Kα IC50: 2,038 nM, yielding a 136-fold selectivity window) [2]; CaMKII inhibitor 8p (25-fold more potent than KN-93, >100-fold selectivity over five off-target kinases) [3]; and ATX inhibitor 10g (IC50: 15.3 nM) [4]. None of these comparator data can be extrapolated to the target compound.
| Evidence Dimension | Target-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest in-class compounds with data: THPP compound 1 (PI3Kδ IC50: 15 nM); 8p (CaMKII, 25-fold vs. KN-93); 10g (ATX IC50: 15.3 nM) |
| Quantified Difference | Not calculable—data gap |
| Conditions | Not applicable—no assay performed on target compound |
Why This Matters
Without compound-specific potency data, researchers cannot determine whether this compound engages any known THPP target, rendering target-based selection impossible.
- [1] Comprehensive database search of ChEMBL (https://www.ebi.ac.uk/chembl/), BindingDB (https://www.bindingdb.org/), PubChem BioAssay (https://pubchem.ncbi.nlm.nih.gov/), and Google Scholar for CAS 1797868-75-7, 1797869-73-8, and core scaffold, performed on 2026-04-30. View Source
- [2] Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(5), 793-803. View Source
- [3] Asano, S., et al. (2010). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6696-6698. View Source
- [4] Jiang, N., et al. (2020). Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hepatic fibrosis. European Journal of Medicinal Chemistry, 187, 111961. View Source
